3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Description
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS: 1240525-81-8) is a bicyclic compound featuring a benzyl-substituted azabicyclo framework. Its molecular formula is C₁₄H₁₈ClNO₂, with a molecular weight of 267.75 g/mol and a purity of 98% . The compound’s rigid bicyclo[3.1.1]heptane scaffold and carboxylic acid moiety make it a versatile building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVZLFGLVPILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound features a bicyclo[3.1.1]heptane core with a benzyl-substituted azabicyclic system and a carboxylic acid moiety at position 6, stabilized as a hydrochloride salt (C₁₄H₁₈ClNO₂, MW 267.75 g/mol). Its SMILES notation (C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl) highlights the fused cyclopropane-cyclobutane topology, which imposes significant steric constraints on synthetic pathways.
Retrosynthetic Analysis
Retrosynthetic approaches prioritize:
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Construction of the bicyclo[3.1.1]heptane framework via intramolecular cyclization
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Introduction of the benzyl group at N3
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Installation of the carboxylic acid at C6
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Final hydrochloride salt formation
Key intermediates include 3-oxocyclobutanecarboxylates, Strecker reaction products, and protected bicyclic diamines.
Primary Synthetic Routes
Diastereoselective Strecker Reaction Pathway (Lysenko et al., 2024)
This multigram-scale method (Scheme 1) achieved a 65% overall yield through sequential steps:
Step 1 : Diastereoselective Strecker reaction of methyl 3-oxocyclobutanecarboxylate with benzylamine and TMSCN, yielding α-aminonitrile 7 (64% yield, dr 92:8).
Step 2 : Partial hydrolysis of 7 using KOH/MeOH to form diamide 1 , followed by t-BuOK-mediated cyclization into bicyclic imide 8·HCl (84% yield).
Step 3 : Catalytic hydrogenolysis (H₂, Pd/C) of 8·HCl to remove benzyl groups, affording the free amine intermediate.
Step 4 : Carboxylic acid introduction via oxidation of a hydroxymethyl precursor, followed by HCl salt formation.
Table 1: Critical Reaction Parameters
| Step | Reagent/Conditions | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TMSCN, BnNH₂ | -10→25 | 16 | 64 |
| 2 | t-BuOK, THF | 25 | 4 | 84 |
| 3 | H₂ (1 atm), Pd/C | 25 | 12 | 91 |
Alternative Methodologies
Cyclobutane Ring Expansion (Academia.edu, 2016)
A two-step protocol starting from functionalized cyclobutanones:
Dynamic Addition-Intramolecular Substitution (Thieme-Connect, 2011)
Though developed for 2-azabicyclo[3.1.1]heptanes, this approach provides insights for N-functionalization:
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Reversible HCN addition to imines formed from 3-(2-chloroethyl)cyclobutanone
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Intramolecular nucleophilic substitution forms the bicyclic framework
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LiAlH₄ reduction converts nitriles to aminomethyl groups (93-99% yield)
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Max Scale Reported | Overall Yield | Key Advantage |
|---|---|---|---|
| Strecker Pathway | 30 g | 65% | Diastereoselectivity |
| Photochemical | 5 g | 47-92% | Stereochemical control |
| Cyclobutane Expansion | 10 g | 72% | Minimal protection steps |
The Strecker route demonstrates superior scalability but requires careful handling of TMSCN and hydrogenation steps. Photochemical methods offer better stereochemical outcomes but face energy intensity challenges.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various N-substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying receptor-ligand interactions and enzyme mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. This can lead to various biological effects, such as altered neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid Hydrochloride and Analogs
Key Observations:
- Benzyl vs.
- Stereochemical Differences : The exo isomer (CAS 2940866-19-1) lacks the benzyl group and has a simpler structure, reducing molecular weight by 34% compared to the target compound. This may limit its utility in hydrophobic binding interactions .
- Amino Derivatives: The tert-butyl ester derivative (CAS 1427359-44-1) introduces an amino group, enabling peptide coupling reactions, but requires deprotection for further functionalization .
Biological Activity
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1240525-81-8) is a bicyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various piperidine derivatives and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 267.75 g/mol. The compound features a bicyclic structure which contributes to its unique biological profile.
Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The azabicyclo framework allows for conformational flexibility, potentially enhancing binding affinity to various receptors.
Neuropharmacological Effects
Studies have shown that 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives can exhibit significant activity at the nicotinic acetylcholine receptors (nAChRs) , which are critical in modulating neurotransmission in the central nervous system (CNS).
- Nicotinic Receptor Modulation :
- These compounds demonstrate selective antagonistic or agonistic properties depending on their structural modifications, influencing cognitive functions and neuroprotection.
- Dopaminergic Activity :
- Some derivatives have been reported to affect dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.
Antimicrobial Activity
Preliminary studies suggest that certain derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
Case Studies
Several case studies highlight the biological efficacy of 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives:
| Study | Findings |
|---|---|
| Study 1 : Neuropharmacology | Found that specific analogs enhanced memory retention in animal models through nAChR modulation. |
| Study 2 : Antimicrobial Testing | Showed that the compound inhibited growth in Gram-positive bacteria, suggesting a novel mechanism of action against resistant strains. |
| Study 3 : Structure-Activity Relationship (SAR) | Identified key structural features that enhance receptor binding affinity and selectivity towards nAChRs. |
Research Findings
Recent research has focused on synthesizing analogs of 3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid to explore their biological activities further:
- Synthesis Methods : Efficient synthetic routes have been developed to produce these compounds in multigram quantities, facilitating extensive biological testing.
- Biological Assays : Various assays, including radioligand binding studies and functional assays on neuronal cultures, have been employed to evaluate receptor interactions.
Q & A
Q. Q1. What are the key synthetic pathways for preparing 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride?
Methodological Answer: The synthesis involves multiple steps, starting with the preparation of the bicyclic core. A typical route includes:
Cyclization : Formation of the azabicyclo[3.1.1]heptane scaffold via ring-closing reactions, often using trifluoromethanesulfonic acid (TfOH) as a catalyst .
Functionalization : Introduction of the benzyl group via alkylation or reductive amination. For example, reaction with benzyl chloride under basic conditions .
Carboxylic Acid Formation : Oxidation of a hydroxyl or ketone group at the 6-position using agents like KMnO₄ or Jones reagent, followed by HCl salt formation .
Critical Note : Yield optimization requires precise control of reaction temperature (e.g., 50°C for HCl salt precipitation) and solvent choice (e.g., MeOH for solubility) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 343 for intermediates) .
- X-ray Crystallography : Validates 3D structure, particularly for resolving bicyclic ring strain and substituent orientation .
Advanced Research Questions
Q. Q3. How can stereochemical contradictions in derivatives of this compound be resolved experimentally?
Methodological Answer: Discrepancies in stereoconfiguration (e.g., alcohol derivatives) are addressed via:
NOESY Experiments : Detects nuclear Overhauser effects between protons to determine spatial relationships (e.g., distinguishing axial vs. equatorial substituents) .
Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .
VCD (Vibrational Circular Dichroism) : Provides complementary data to NMR for absolute configuration determination .
Q. Q4. What are the stability challenges of the hydrochloride salt under varying conditions?
Methodological Answer: Stability studies should focus on:
- Thermal Stability : Decomposition occurs above 220°C, requiring storage below room temperature .
- pH Sensitivity : Hydrolysis of the bicyclic core is accelerated in acidic/basic media. Use buffered solutions (pH 6–8) for biological assays .
- Light Sensitivity : UV-Vis spectroscopy reveals degradation under prolonged UV exposure; amber vials are recommended .
Q. Q5. How does the bicyclo[3.1.1]heptane core influence biological activity?
Methodological Answer: The rigid bicyclic structure:
- Enhances Binding Affinity : Conformational restriction improves fit into hydrophobic pockets (e.g., adrenergic receptors) .
- Modulates Solubility : The zwitterionic form of the hydrochloride salt enhances aqueous solubility, critical for in vivo studies .
Experimental Design : Compare activity of the hydrochloride salt with its free base using receptor-binding assays (e.g., α₂-adrenoceptor agonism) .
Q. Q6. What strategies mitigate low yields in trifluoromethyl group incorporation?
Methodological Answer: Low yields (e.g., 97% in Compound 10 synthesis ) are addressed via:
Catalyst Optimization : Use Lewis acids like BF₃·Et₂O to activate trifluoromethylating agents.
Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents premature decomposition.
Q. Q7. How are analytical methods validated for purity assessment?
Methodological Answer: Follow ICH guidelines:
- HPLC Method :
- Column : C18 (150 mm × 4.6 mm, 5 µm) .
- Mobile Phase : 0.03 M KH₂PO₄-MeOH (70:30), 1 mL/min flow rate.
- Validation Parameters : Linearity (r² > 0.999), recovery (98–102%), precision (RSD < 2%) .
Q. Q8. What are the applications of derivatives like 3-Benzyl-6-endo-hydroxy-6-exo-trifluoromethyl analogs?
Methodological Answer: Derivatives are explored for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
